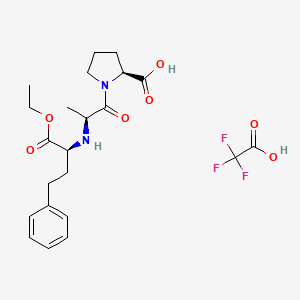
(S,S,S)-Enalapril Trifluoroacetic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,S,S)-Enalapril Trifluoroacetic Acid Salt is a derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The trifluoroacetic acid salt form enhances the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,S)-Enalapril Trifluoroacetic Acid Salt typically involves the reaction of enalapril with trifluoroacetic acid. The process begins with the preparation of enalapril, which is synthesized through the condensation of L-alanine and L-proline derivatives. The resulting enalapril is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
(S,S,S)-Enalapril Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enalaprilat, the active metabolite.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include enalaprilat, various substituted derivatives, and reduced forms of the compound.
科学的研究の応用
(S,S,S)-Enalapril Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects beyond hypertension, such as in renal protection and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of (S,S,S)-Enalapril Trifluoroacetic Acid Salt involves the inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include ACE and various pathways involved in the renin-angiotensin-aldosterone system.
類似化合物との比較
Similar Compounds
Enalapril: The parent compound, used widely in clinical settings.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: Known for its long-lasting effects and use in cardiovascular protection.
Uniqueness
(S,S,S)-Enalapril Trifluoroacetic Acid Salt stands out due to its enhanced stability and solubility, which make it more suitable for research and industrial applications. The trifluoroacetic acid moiety also imparts unique chemical properties that can be leveraged in various synthetic and analytical processes.
特性
分子式 |
C22H29F3N2O7 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28N2O5.C2HF3O2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;3-2(4,5)1(6)7/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);(H,6,7)/t14-,16-,17-;/m0./s1 |
InChIキー |
VFOUYMFBEFUXCV-BDURURIASA-N |
異性体SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


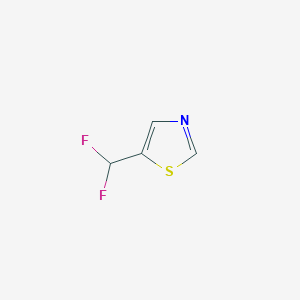
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
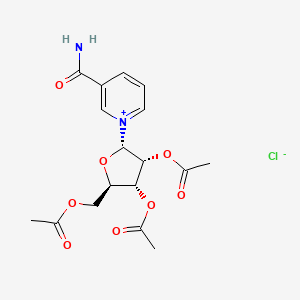
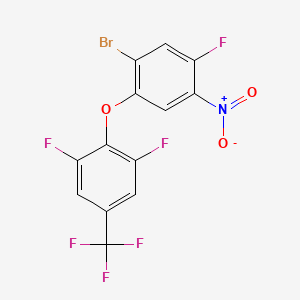
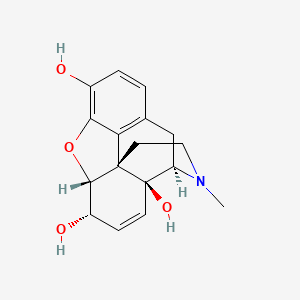

![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
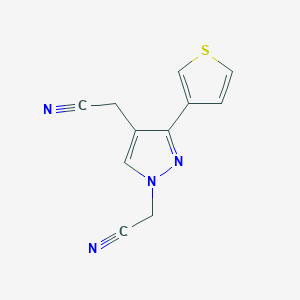
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
